molecular formula C7H8ClFN2O B8778416 3-Fluoro-4-hydroxybenzimidamide hydrochloride

3-Fluoro-4-hydroxybenzimidamide hydrochloride

Cat. No. B8778416
M. Wt: 190.60 g/mol
InChI Key: PIOGTAZUSMRXST-UHFFFAOYSA-N
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Patent
US09024044B2

Procedure details

To 3-fluoro-4-hydroxybenzonitrile (7.56 g, 55.2 mmol) were added ethanol (20 mL) and 4N-Hydrogen chloride in 1,4-Dioxane (100 mL), and the mixture was stirred at room temperature. After 5 days, the mixture was concentrated and dried with a vacuum pump. Then, the mixture was dissolved in ethanol (100 mL), ammonium carbonate (11.0 g, 115 mmol) was added, and the mixture was stirred at room temperature. After 12 hours, the solvent was evaporated, and the residue was dissolved in water (100 mL). The mixture was lyophilized to give the title compound (11.2 g, quantitative).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].C(O)C.[ClH:14].C(=O)([O-])[O-].[NH4+:19].[NH4+]>O1CCOCC1>[ClH:14].[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]([NH2:19])=[NH:6] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried with a vacuum pump
DISSOLUTION
Type
DISSOLUTION
Details
Then, the mixture was dissolved in ethanol (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (100 mL)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.FC=1C=C(C(=N)N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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